7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound features a unique structure that combines a brominated aromatic ring, a tert-butylphenyl group, a furan-2-ylmethyl moiety, and a dihydrochromeno[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydrochromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Furan-2-ylmethyl Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the dihydrochromeno[2,3-c]pyrrole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-(4-methylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Bromo-1-(4-tert-butylphenyl)-2-(thiophen-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
Compared to similar compounds, 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to the presence of the tert-butylphenyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it unique in its class.
Properties
Molecular Formula |
C26H22BrNO4 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
7-bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22BrNO4/c1-26(2,3)16-8-6-15(7-9-16)22-21-23(29)19-13-17(27)10-11-20(19)32-24(21)25(30)28(22)14-18-5-4-12-31-18/h4-13,22H,14H2,1-3H3 |
InChI Key |
PHFJQGXJSQLFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
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